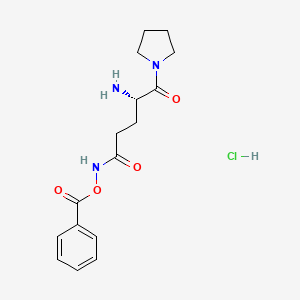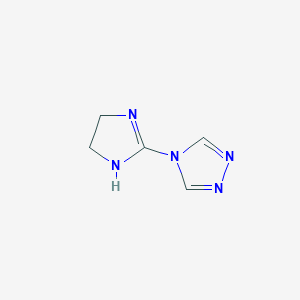
4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Wirkmechanismus
The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms. It is a key component in many biologically active molecules.
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms. It is known for its antifungal and antimicrobial properties.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-yl)-4H-1,2,4-triazole is unique due to the combination of both imidazole and triazole rings in its structure. This dual-ring system allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings. The presence of both rings enhances the compound’s ability to interact with various molecular targets, making it a versatile molecule in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H7N5 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
4-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C5H7N5/c1-2-7-5(6-1)10-3-8-9-4-10/h3-4H,1-2H2,(H,6,7) |
InChI-Schlüssel |
XMQPXYKLYUQTNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)N2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


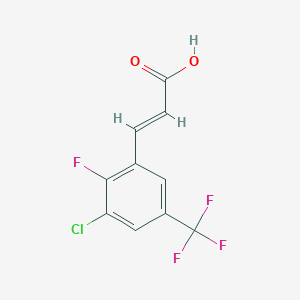
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
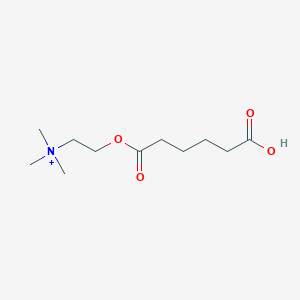
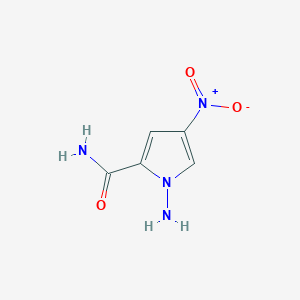
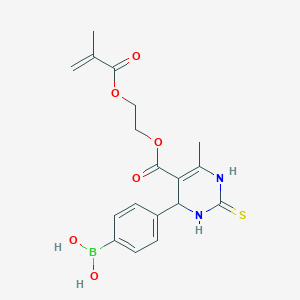
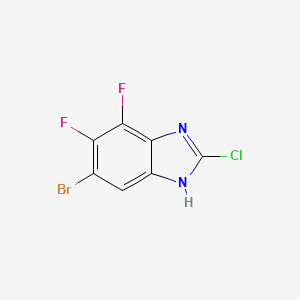
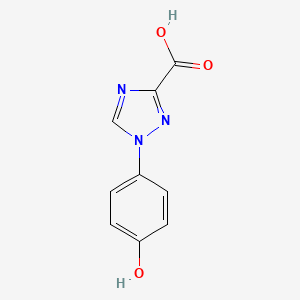

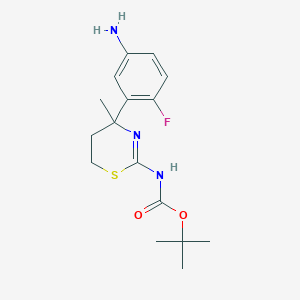

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
